molecular formula C8H12N2O2 B2562097 Isopropyl 1-methyl-1H-pyrazole-4-carboxylate CAS No. 1429418-36-9

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2562097
CAS No.: 1429418-36-9
M. Wt: 168.196
InChI Key: ATOKELPBPLJSES-UHFFFAOYSA-N
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Description

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various fields, including medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of isopropyl acetoacetate with methylhydrazine under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and efficiency. Transition-metal catalysts, such as palladium or copper, are frequently used in these reactions. Additionally, eco-friendly methods utilizing heterogeneous catalysts like Amberlyst-70 have been developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 1-methyl-1H-pyrazole-4-carboxylate
  • Propyl 1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific isopropyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

propan-2-yl 1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)12-8(11)7-4-9-10(3)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKELPBPLJSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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